1-ethyl-5-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide
CAS No.: 1171321-00-8
Cat. No.: VC11921405
Molecular Formula: C15H16N4OS2
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171321-00-8 |
|---|---|
| Molecular Formula | C15H16N4OS2 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 1-ethyl-5-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C15H16N4OS2/c1-4-19-9(2)8-10(18-19)14(20)17-15-16-13-11(21-3)6-5-7-12(13)22-15/h5-8H,4H2,1-3H3,(H,16,17,20) |
| Standard InChI Key | KXGMALMIIOMOPR-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=N1)C(=O)NC2=NC3=C(S2)C=CC=C3SC)C |
| Canonical SMILES | CCN1C(=CC(=N1)C(=O)NC2=NC3=C(S2)C=CC=C3SC)C |
Introduction
Synthesis Pathway
The synthesis of this compound typically involves multistep reactions that integrate pyrazole and benzothiazole derivatives:
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Starting Materials:
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Pyrazole derivatives with appropriate substituents.
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Benzothiazole intermediates containing a methylsulfanyl group.
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Reaction Steps:
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Functionalization of the pyrazole ring to introduce the ethyl and methyl groups.
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Coupling of the carboxamide group to the benzothiazole derivative using amide bond-forming reactions.
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Final purification via recrystallization or chromatography.
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Characterization Techniques:
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Nuclear Magnetic Resonance (NMR) for structural confirmation.
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Mass Spectrometry (MS) for molecular weight determination.
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Infrared Spectroscopy (IR) to verify functional groups.
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Potential Applications
This compound's structural framework suggests potential applications in medicinal chemistry, particularly in drug discovery:
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Pharmacological Properties:
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Benzothiazoles are known for their antimicrobial, anticancer, and anti-inflammatory activities.
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Pyrazoles are common in pharmaceuticals targeting inflammation, cancer, and neurological disorders.
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Molecular Docking Studies:
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Computational studies can predict interactions with biological targets such as enzymes or receptors.
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The presence of sulfur and nitrogen heteroatoms enhances binding affinity to metal-containing enzymes.
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Therapeutic Potential:
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Possible use as a lead compound for developing inhibitors of enzymes like lipoxygenase or kinases involved in disease pathways.
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Limitations and Future Directions
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Experimental Validation:
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Theoretical predictions need experimental verification through bioassays.
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Toxicological studies are essential to assess safety profiles.
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Structure Optimization:
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Modifications to improve solubility, stability, or bioavailability may enhance therapeutic efficacy.
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Synthetic Challenges:
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Developing cost-effective and scalable synthesis methods is crucial for practical applications.
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